molecular formula C20H19N5O3S B4065728 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B4065728
M. Wt: 409.5 g/mol
InChI Key: XCNJDCFEBVYGAG-UHFFFAOYSA-N
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Description

2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, a nitrophenyl group, a phenyl group, and a pyrrolidinyl group

Properties

IUPAC Name

2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c26-18(23-12-4-5-13-23)14-29-20-22-21-19(24(20)16-6-2-1-3-7-16)15-8-10-17(11-9-15)25(27)28/h1-3,6-11H,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNJDCFEBVYGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through a nucleophilic substitution reaction, where pyrrolidine reacts with an appropriate electrophile on the ethanone moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as an antimicrobial agent. The presence of the triazole ring is known to confer antibacterial and antifungal properties, making it a candidate for the development of new antibiotics .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. The nitrophenyl and triazole moieties are known to interact with biological targets, potentially inhibiting the growth of cancer cells .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone involves its interaction with molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential as an antimicrobial and anticancer agent, while the triazole ring provides stability and versatility in chemical reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone

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